3-Hydroxyandrost-5-en-17-one
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Overview
Description
5-Iodo-4’-thio-2’-deoxyuridine is a halogenated thymidine analog that has garnered significant interest in the field of nuclear medicine. This compound is particularly noted for its potential as a proliferation-imaging agent due to its ability to be incorporated into newly synthesized DNA .
Preparation Methods
The synthesis of 5-Iodo-4’-thio-2’-deoxyuridine involves the radiolabeling of the compound with iodine-125. This is achieved through a destannylation reaction of the trimethylstannyl precursor of the nucleoside . The products are isolated in high yields and with greater than 99% radiochemical purity . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
5-Iodo-4’-thio-2’-deoxyuridine undergoes several types of chemical reactions:
Phosphorylation: It is effectively phosphorylated by cytosolic nucleoside kinases.
Incorporation into DNA: The compound is specifically incorporated into the DNA fraction of cells expressing thymidine kinase.
Resistance to Phosphorolytic Cleavage: It shows higher resistance to phosphorolytic cleavage by recombinant thymidine phosphorylase compared to other halogenated thymidine analogs.
Common reagents and conditions used in these reactions include cytosolic nucleoside kinases and recombinant thymidine phosphorylase . The major products formed from these reactions are phosphorylated nucleosides and DNA-incorporated nucleosides .
Scientific Research Applications
5-Iodo-4’-thio-2’-deoxyuridine has several scientific research applications:
Proliferation Imaging: It is used as a proliferation-imaging agent in single-photon emission computed tomography (SPECT) due to its ability to be incorporated into newly synthesized DNA.
Tumor Imaging: The compound has potential as a tumor-imaging agent, as it shows higher uptake in proliferating organs compared to non-proliferating organs.
Pharmacokinetics Studies: It is used in pharmacokinetics and metabolism studies to understand its distribution and incorporation into DNA in proliferating tissues.
Mechanism of Action
The mechanism of action of 5-Iodo-4’-thio-2’-deoxyuridine involves its phosphorylation by cytosolic nucleoside kinases, followed by its incorporation into the DNA of proliferating cells . This incorporation allows it to serve as a marker for DNA synthesis. The compound’s resistance to phosphorolytic cleavage by thymidine phosphorylase enhances its stability and effectiveness as a proliferation marker .
Comparison with Similar Compounds
5-Iodo-4’-thio-2’-deoxyuridine is compared with other halogenated thymidine analogs such as 5-iodo-2’-deoxyuridine and 5-iodo-1-(4-thio-β-d-arabinofuranosyl)uracil . Unlike these compounds, 5-Iodo-4’-thio-2’-deoxyuridine shows higher resistance to phosphorolytic cleavage and better in vivo stability of radioiodination . This makes it a more effective proliferation-imaging agent.
Similar Compounds
- 5-Iodo-2’-deoxyuridine
- 5-Iodo-1-(4-thio-β-d-arabinofuranosyl)uracil
Properties
Molecular Formula |
C19H28O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3 |
InChI Key |
FMGSKLZLMKYGDP-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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